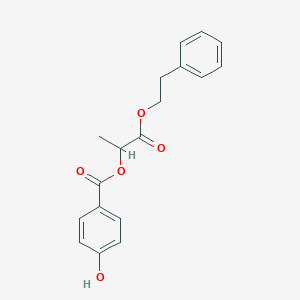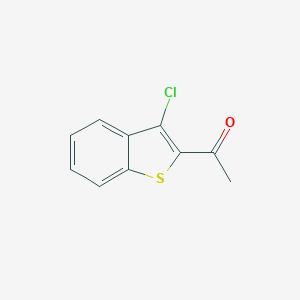
1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime” is a compound that likely contains a benzodioxole structure, which is an organic compound with the formula C6H4O2CH2 . It’s a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
The 1,3-benzodioxolane system, closely related to 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime, shows significant interest in chemical synthesis. For example, it was involved in the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate, indicating its utility in creating complex organic molecules (Zhang, Wang, & Yu, 2007).
In a similar vein, 1,3-benzodioxole-5-carbaldehyde played a role in the synthesis of 2-[(1,3-Benzodioxol-5-yl)methylene]6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one, showcasing the potential of such compounds in creating new organic structures with unique properties (Liang, 2004).
Pharmacological Aspects 3. Despite excluding drug use and dosage information, it's worth noting that derivatives of 1,3-benzodioxole-5-carbaldehyde have been explored in pharmacological contexts. For instance, some 2-nitrothiazoles, which involve similar chemical structures, have been studied, suggesting potential pharmacological applications (Borthwick et al., 1973; Borthwick et al., 1974).
Molecular and Crystallography Studies 4. The study of molecular structure and crystallography also features compounds like 1,3-benzodioxole-5-carbaldehyde. An example is the synthesis and characterization of 14-(1,3-Benzodioxol-5-yl)-7,14-dihydrodibenzo[a,j]acridine, which highlights the diverse applications of these compounds in understanding molecular interactions and crystal structures (Jia, Peng, & Tu, 2010).
Organic Oxidation Processes 5. The relevance of 1,3-benzodioxole derivatives extends to the field of organic oxidation processes. Studies have demonstrated the oxidation of alcohols to aldehydes or ketones using compounds like 1-acetoxy-1,2-benziodoxole-3(1H)-one derivatives, which are structurally related and provide insights into efficient oxidation methodologies (Iinuma, Moriyama, & Togo, 2014).
Molecular Synthesis and Interaction Studies 6. The diverse applications of 1,3-benzodioxole-5-carbaldehyde derivatives in molecular synthesis and interaction studies are exemplified by the synthesis of 2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Such studies contribute to our understanding of molecular dynamics and interactions, paving the way for novel chemical syntheses (Asiri, Khan, & Tahir, 2011).
Propriétés
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-2-1-3-11(12)15(18)21-17-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCYLQDXUHQSEH-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)
![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)


![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)

![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)



![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)